An In-depth Technical Guide to the Synthesis and Purification of Dichlorodifluoromethane
An In-depth Technical Guide to the Synthesis and Purification of Dichlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of dichlorodifluoromethane (CCl₂F₂), historically known as Freon-12. This document details the prevalent industrial synthesis routes, offers detailed experimental protocols, and presents quantitative data to facilitate comparison and replication.
Core Synthesis Methodologies
The industrial production of dichlorodifluoromethane has primarily relied on the halogen exchange reaction, famously exemplified by the Swarts reaction. This process involves the fluorination of carbon tetrachloride (CCl₄) using hydrogen fluoride (B91410) (HF). Additionally, alternative methods, such as the chlorinolysis of fluorinated hydrocarbons, have been explored.
Swarts Reaction: Fluorination of Carbon Tetrachloride
The most common method for synthesizing dichlorodifluoromethane is the liquid-phase fluorination of carbon tetrachloride with anhydrous hydrogen fluoride. This reaction is typically catalyzed by antimony salts, with antimony pentachloride (SbCl₅) being a common choice. The catalyst facilitates the exchange of chlorine atoms for fluorine atoms on the carbon tetrachloride molecule. The reaction proceeds in a stepwise manner, with trichlorofluoromethane (B166822) (CCl₃F) being an intermediate product. By controlling the reaction conditions, the production of dichlorodifluoromethane can be maximized.
The overall reaction can be summarized as follows:
CCl₄ + 2HF --(SbCl₅ catalyst)--> CCl₂F₂ + 2HCl
A competing reaction that also occurs is:
CCl₄ + HF --(SbCl₅ catalyst)--> CCl₃F + HCl
The catalyst, antimony pentachloride, is activated by hydrogen fluoride to form various antimony chlorofluorides (SbClₓFᵧ), which are the active catalytic species. The reaction temperature, pressure, and the ratio of reactants are critical parameters that influence the yield and selectivity of the desired product.
Alternative Synthesis: Chlorinolysis of Ethylidene Fluoride
An alternative, though less common, industrial synthesis route involves the high-temperature chlorinolysis of ethylidene fluoride (CH₃CHF₂). This process is carried out at temperatures between 550°C and 900°C and results in the simultaneous formation of dichlorodifluoromethane and carbon tetrachloride.[1]
The reaction is represented by the following equation:
CH₃CHF₂ + 5Cl₂ → CCl₂F₂ + CCl₄ + 4HCl
This method offers a pathway to dichlorodifluoromethane from different starting materials but requires significantly higher energy input due to the high reaction temperatures.
Quantitative Data on Synthesis Methods
The following tables summarize the key quantitative data for the primary synthesis methods of dichlorodifluoromethane, based on available literature and patent information.
Table 1: Swarts Reaction Synthesis of Dichlorodifluoromethane
| Parameter | Value | Reference |
| Reactants | Carbon Tetrachloride (CCl₄), Hydrogen Fluoride (HF) | [2][3] |
| Catalyst | Antimony Pentachloride (SbCl₅) or Antimony Trifluoride (SbF₃) with Chlorine | [2][4] |
| Temperature | 70°C - 120°C | [5] |
| Pressure | Superatmospheric, up to 20 atmospheres | [5] |
| Yield of CCl₂F₂ | Varies with conditions; can be optimized to be the major product | [6][7] |
| Selectivity | Dependent on HF to CCl₄ ratio and reaction time | [3] |
| Key Byproducts | Trichlorofluoromethane (CCl₃F), Hydrogen Chloride (HCl) | [6] |
Table 2: Chlorinolysis Synthesis of Dichlorodifluoromethane
| Parameter | Value | Reference |
| Reactants | Ethylidene Fluoride (CH₃CHF₂), Chlorine (Cl₂) | [1] |
| Catalyst | None (thermal process) | [1] |
| Temperature | 650°C - 800°C (preferred range) | [1] |
| Molar Ratio (Cl₂:CH₃CHF₂) | At least 5:1 | [1] |
| Yield of CCl₂F₂ | 36 molar parts from 100 molar parts of ethylidene fluoride (in one example) | [1] |
| Key Byproducts | Carbon Tetrachloride (CCl₄), Hydrogen Chloride (HCl), various chlorinated compounds | [1] |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and purification of dichlorodifluoromethane.
Laboratory-Scale Synthesis via Swarts Reaction
Objective: To synthesize dichlorodifluoromethane by the catalyzed reaction of carbon tetrachloride and hydrogen fluoride.
Materials:
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hydrogen fluoride (HF), anhydrous
-
Antimony pentachloride (SbCl₅), catalyst
-
Pressurized reaction vessel (autoclave) with stirring mechanism, pressure gauge, and temperature control
-
Gas inlet and outlet ports
-
Condenser cooled with a low-temperature coolant (e.g., dry ice/acetone)
-
Scrubbing towers containing water and a caustic solution (e.g., sodium hydroxide)
-
Gas collection system (e.g., cold trap or gas bag)
Procedure:
-
Catalyst Activation: The reaction vessel is charged with antimony pentachloride. Anhydrous hydrogen fluoride is then carefully introduced into the vessel to activate the catalyst. This is typically done at a temperature range of 30°C to 140°C.[5] The activation process forms antimony chlorofluoride species.
-
Reaction Setup: The reaction vessel is sealed and the temperature is brought to the desired operating range (e.g., 90°C - 100°C).[5]
-
Reactant Addition: Anhydrous carbon tetrachloride and an excess of anhydrous hydrogen fluoride are continuously fed into the reaction vessel. The molar ratio of HF to CCl₄ is a critical parameter to control the product distribution.
-
Reaction: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The pressure in the vessel is maintained at a superatmospheric level (e.g., 10-15 atm).
-
Product Collection: The gaseous product stream, consisting of CCl₂F₂, CCl₃F, unreacted HF, and byproduct HCl, exits the reactor through the gas outlet.
-
Initial Purification: The gas stream is passed through a condenser to liquefy higher boiling point components, which can be returned to the reactor.
-
Final Product Collection: The remaining gas is then passed through the purification train (scrubbing and drying) before the final product is collected in a cold trap.
Purification of Dichlorodifluoromethane
Objective: To purify the crude dichlorodifluoromethane by removing acidic byproducts and separating it from other chlorofluorocarbons.
Materials:
-
Crude dichlorodifluoromethane gas stream
-
Scrubbing tower with water
-
Scrubbing tower with a caustic solution (e.g., 5-10% sodium hydroxide)
-
Drying tower with a suitable desiccant (e.g., concentrated sulfuric acid or molecular sieves)
-
Fractional distillation column
-
Low-temperature condenser and receiver
Procedure:
-
Acidic Gas Removal (Scrubbing): The crude gas stream is first passed through a scrubbing tower containing water to remove the bulk of the hydrogen chloride (HCl) and some hydrogen fluoride (HF).
-
Caustic Scrubbing: The gas is then passed through a second scrubbing tower containing a caustic solution (e.g., sodium hydroxide) to neutralize any remaining acidic gases.[8] High removal efficiencies (>99%) for HCl and HF can be achieved under optimal conditions.[9]
-
Drying: The scrubbed gas is passed through a drying tower to remove any entrained water vapor.
-
Fractional Distillation: The dried gas mixture is then cooled and liquefied. The liquid mixture is fed into a fractional distillation column. Due to the difference in boiling points (CCl₃F: 23.7°C, CCl₂F₂: -29.8°C), the components can be separated.[2][6] Dichlorodifluoromethane, being the more volatile component, is collected as the distillate from the top of the column. The distillation is carried out under controlled temperature and pressure to achieve high purity.
-
Final Product: The purified dichlorodifluoromethane is collected in a cooled receiver.
Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of dichlorodifluoromethane.
Logical Relationship of Swarts Reaction
Caption: Stepwise fluorination in the Swarts reaction.
References
- 1. US2417059A - Production of dichlorodifluoromethane - Google Patents [patents.google.com]
- 2. Dichlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 3. Dichlorodifluoromethane | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 6. Trichlorofluoromethane | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichlorofluoromethane - Wikipedia [en.wikipedia.org]
- 8. machengineering.com [machengineering.com]
- 9. trevi-env.com [trevi-env.com]
